molecular formula C26H24O10 B058020 Amidepsine D CAS No. 79786-34-8

Amidepsine D

Cat. No. B058020
CAS RN: 79786-34-8
M. Wt: 496.5 g/mol
InChI Key: KODVVMZOLYYCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidepsine D is a unique compound identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial in lipid biosynthesis. The structure of Amidepsine D, alongside its analogs Amidepsines A, B, and C, was elucidated through comprehensive spectroscopic studies, including various nuclear magnetic resonance (NMR) measurements (Tomoda, Tabata, Ito, & Ōmura, 1995). This discovery is significant due to DGAT's role in metabolic diseases, making Amidepsine D and its analogs potential targets for therapeutic intervention.

Synthesis Analysis

The synthesis of Amidepsine D and related compounds involves complex organic reactions, reflecting the intricate nature of its molecular architecture. The total synthesis of Amidepsine B, closely related to Amidepsine D, was achieved through a series of carefully orchestrated steps, leading to a revision of its previously assigned stereostructure (Nagamitsu et al., 2009). These synthetic pathways highlight the challenges and innovations in synthesizing complex natural products.

Molecular Structure Analysis

Amidepsine D’s structure is characterized by distinct molecular features that enable its biological activity. The elucidation of Amidepsine D’s structure utilized advanced spectroscopic techniques, revealing its complex molecular architecture designed for specific biological interactions (Tomoda et al., 1995). Understanding this structure is crucial for grasping its mechanism of action and potential applications in targeting lipid biosynthesis pathways.

Chemical Reactions and Properties

Amidepsine D, like its analogs, participates in specific chemical reactions owing to its functional groups. The amide bond, a key feature in Amidepsine D, is central to its reactivity and interaction with biological targets. Research into novel amide bond-forming reactions highlights the importance and complexity of this functional group in organic synthesis and biological systems (Pattabiraman & Bode, 2011). Such insights are instrumental in developing synthetic methodologies that could facilitate the production of Amidepsine D and similar compounds.

Physical Properties Analysis

The physical properties of Amidepsine D, including solubility, melting point, and stability, are crucial for its formulation and application in potential therapeutic contexts. While specific studies on Amidepsine D’s physical properties are not directly cited, general principles of amide chemistry and the physical analysis of organic compounds offer a foundation for understanding these aspects (Valeur & Bradley, 2009). Knowledge of these properties is essential for drug formulation and delivery strategies.

Chemical Properties Analysis

Amidepsine D’s chemical properties, particularly its reactivity and interaction with biological molecules, underpin its function as a DGAT inhibitor. The compound's amide bonds and specific functional groups are central to its activity, with research into amide bond formation providing insights into the synthesis and functionality of compounds like Amidepsine D (Valeur & Bradley, 2009). Understanding these chemical properties is key to exploring Amidepsine D's potential applications and mechanisms of action.

Scientific Research Applications

  • D-Amino Acids in Clinical Therapy

    • Application : D-amino acids (D-AAs) have been reported to have versatile roles in foods, diseases, and organisms. They are regarded as biomarkers of diseases and regulators of the physiological function of organisms .
    • Methods : Over the past few decades, increasing data has revealed that D-AAs have great potential in treating disease .
    • Results : D-AAs have shown success in disengaging biofilm, which might provide promise to inhibit microbial infection. Moreover, it can effectively restrain the growth of cancer cells .
  • Preparation and Applications of Amides Using Electrosynthesis

    • Application : The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry .
    • Methods : Greener routes to this motif have long been a vital research goal. Amide groups are also synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .
    • Results : The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .
  • Applications of Poly (Amidoamine) Dendrimers

    • Application : This review article attempts to consolidate the research work to date relating to the synthesis of organic/inorganic hybrids of poly (amidoamine) dendrimers and their potential applications .
    • Results : Potential applications include the biomedical field, controlled agrochemical release, catalysis, wastewater treatment, imaging, biosensors, etc .
  • Amidepsine D as a Metabolic Enzyme Inhibitor

    • Application : Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 that inhibits Diacylglycerol acyltransferases (DGAT) activity . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA.
    • Results : The inhibition of DGAT by Amidepsine D could potentially be used in the treatment of metabolic diseases related to lipid metabolism .
  • D-Amino Acids in Drug Modification

    • Application : D-Amino acids can be used in drug modification to improve biostability and efficiency, which has a better effect on therapy or diagnosis .
    • Methods : Incorporating D-Amino acids into drugs, including antibiotics, might have great prospects .
    • Results : The clinical application of D-Amino acids will be more extensive in the near future .
  • Amidepsine D in Lipid Metabolism

    • Application : Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 that inhibits Diacylglycerol acyltransferases (DGAT) activity . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA.
    • Results : The inhibition of DGAT by Amidepsine D could potentially be used in the treatment of metabolic diseases related to lipid metabolism .
  • D-Amino Acids in Antibiotics

    • Application : Incorporating D-Amino acids into drugs, including antibiotics, might have great prospects .
    • Methods : Administration of D-Amino acids may have a better effect and need less effort to evaluate side effects or toxicities .
    • Results : The clinical application of D-Amino acids will be more extensive in the near future .

properties

IUPAC Name

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVVMZOLYYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidepsine D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidepsine D
Reactant of Route 2
Amidepsine D
Reactant of Route 3
Amidepsine D
Reactant of Route 4
Amidepsine D
Reactant of Route 5
Amidepsine D
Reactant of Route 6
Reactant of Route 6
Amidepsine D

Citations

For This Compound
22
Citations
H Tomoda, N Tabata, M Ito, S Omura - The Journal of Antibiotics, 1995 - jstage.jst.go.jp
UVspectra were recorded on a Shimadzu UV-200S spectrophotometer. IR spectra were recorded on a Horiba FT-210 infrared spectrometer. Melting points were measured with a …
Number of citations: 28 www.jstage.jst.go.jp
K Astanina, J Spang, RT Hahn, D Oster… - …, 2016 - atherosclerosis-journal.com
… Lipogenesis could be antagonized by the natural product diacylglycerol acetyltransferase (DGAT) inhibitors xanthohumol and amidepsine D. Both DGAT inhibitors also antagonized …
Number of citations: 2 www.atherosclerosis-journal.com
H Tomoda, M Ito, N Tabata, R Masuma… - The Journal of …, 1995 - jstage.jst.go.jp
… Interestingly, amidepsine D, which was identical with 2,4-di-O-methylgyropholic acid originally isolated from a lichen Parmelia damaziana3), was also found from the fungus Humicola sp…
Number of citations: 39 www.jstage.jst.go.jp
M Arai, K Yamamoto, I Namatame, H Tomoda… - The Journal of …, 2003 - jstage.jst.go.jp
Humicola sp. FO-2942, previously reported as an amidepsine-producing fungus1, 2), was used for production of monordens and 5-O-methylsclerone. Authentic monorden A was …
Number of citations: 30 www.jstage.jst.go.jp
H Cho, HY Kwon, SH Lee, HG Lee… - Journal of the …, 2023 - ACS Publications
… (c) DGAT inhibition effect on CDg18 staining in M2 macrophages using amidepsine D. 1 μM, CDg18 was stained after 30 min of treatment with each inhibitor. (d) Slc27a3 mRNA …
Number of citations: 3 pubs.acs.org
J Inokoshi, K Kawamoto, Y Takagi… - The Journal of …, 2009 - nature.com
… Amidepsine C, which contains a Val residue, is less potent than those inhibitors that have an Ala residue (amidepsines A and B) or no amino acid (amidepsine D). On the other hand, …
Number of citations: 25 www.nature.com
H Tomoda, S Ōmura - Pharmacology & therapeutics, 2007 - Elsevier
… Many gyrophoric acid derivatives had previously been isolated from lichens, and amidepsine D is … Amidepsine D and xanthohumols also showed somewhat specific inhibition of DGAT. …
Number of citations: 62 www.sciencedirect.com
L Arnaboldi, M Lombardi, M Sinelli… - …, 2016 - atherosclerosis-journal.com
Objectives: Atherosclerosis is characterized by oxidation, altered NO production and increased smooth muscle cell (SMC) proliferation in vascular intima. In order to find innovative …
Number of citations: 2 www.atherosclerosis-journal.com
A Kivelä, V Olkkonen - Atherosclerosis, 2016 - atherosclerosis-journal.com
… Lipogenesis could be antagonized by the natural product diacylglycerol acetyltransferase (DGAT) inhibitors xanthohumol and amidepsine D. Both DGAT inhibitors also antagonized …
Number of citations: 2 www.atherosclerosis-journal.com
L Liwen, Z Yingling, C Jiyan, L Xida - Atherosclerosis, 2016 - atherosclerosis-journal.com
Objectives: To investigate the effects and mechanisms of levorotatory (L)-amlodipine combined fluvastatin treatment on endothelium-mesenchymal transition (EndMT), a process related …
Number of citations: 2 www.atherosclerosis-journal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.